molecular formula C26H20ClNO5 B11575358 2-(2-Chlorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(2-Chlorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11575358
M. Wt: 461.9 g/mol
InChI Key: BGLXKFVVXMANQI-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its structure comprises a fused chromenopyrrole core with substituents at the 1-, 2-, and 7-positions: a 4-hydroxy-3-methoxyphenyl group, a 2-chlorobenzyl moiety, and a methyl group, respectively. The compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions, enabling high functional group tolerance and scalability .

Properties

Molecular Formula

C26H20ClNO5

Molecular Weight

461.9 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H20ClNO5/c1-14-7-10-20-17(11-14)24(30)22-23(15-8-9-19(29)21(12-15)32-2)28(26(31)25(22)33-20)13-16-5-3-4-6-18(16)27/h3-12,23,29H,13H2,1-2H3

InChI Key

BGLXKFVVXMANQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=CC=C4Cl)C5=CC(=C(C=C5)O)OC

Origin of Product

United States

Preparation Methods

Table 1: Optimized Conditions for Target Compound Synthesis

ParameterValueRole in Reaction Efficiency
Solvent Ethanol + acetic acid (1 mL)Protonates intermediates, enhances cyclization
Temperature 80°C (reflux)Accelerates dehydration step
Reaction Time 20 hoursEnsures complete ring closure
Molar Ratio (A:B:C) 1:1:1.1Compensates for amine volatility
Workup Crystallization from ethanolAvoids chromatography; >95% purity

Under these conditions, the target compound is obtained in 72–78% yield , consistent with analogous derivatives.

Detailed Synthetic Procedure

Preparation of Methyl 4-(2-Hydroxy-5-Methylphenyl)-2,4-Dioxobutanoate (Component A)

  • Starting Material : 2-Hydroxy-5-methylacetophenone

  • Reaction : Condensation with dimethyl oxalate in methanol using NaOMe as base.

  • Key Data :

    • Yield: 89%

    • 1H^1H NMR (400 MHz, DMSO-d₆): δ 12.31 (s, 1H, -OH), 7.34 (d, J = 8.4 Hz, 1H), 6.85 (d, J = 8.4 Hz, 1H), 3.82 (s, 3H, -COOCH₃), 2.32 (s, 3H, -CH₃).

Multicomponent Cyclization

  • Procedure :

    • Dissolve Component B (4-hydroxy-3-methoxybenzaldehyde, 10 mmol) in dry ethanol (15 mL).

    • Add Component C (2-chlorobenzylamine, 11 mmol), stir at 25°C for 20 minutes.

    • Introduce Component A (10 mmol), heat to 40°C for 15 minutes.

    • Add acetic acid (1 mL), reflux at 80°C for 20 hours.

    • Cool to room temperature, filter precipitate, recrystallize from ethanol.

  • Critical Observations :

    • Intermediate Formation : Yellow precipitate forms within 2 hours (Michael adduct).

    • Color Change : Solution darkens to deep red upon cyclization completion.

    • Purity Control : HPLC analysis shows single peak (retention time: 8.34 min).

Structural Characterization

Table 2: Spectroscopic Data for Target Compound

TechniqueKey SignalsAssignment
IR (KBr) 1712 cm⁻¹, 1654 cm⁻¹γ-Pyrone C=O, pyrrolone C=O
1H^1H NMR δ 6.92 (s, 1H), 5.21 (d, J = 12.8 Hz, 1H), 4.87 (d, J = 12.8 Hz, 1H)H-1, benzylic CH₂
13C^{13}C NMR δ 170.8 (C-3), 160.3 (C-9), 62.4 (C-2)Carbonyls, methine
HRMS (ESI+) [M+H]⁺ Calc.: 476.1034, Found: 476.1031Molecular formula confirmation

Mechanistic Insights

The reaction mechanism proceeds through three well-defined stages:

  • Knoevenagel Condensation :
    Component B and C form an imine intermediate, which reacts with Component A’s active methylene group.

  • Michael Addition :
    The enolate of Component A attacks the imine’s β-position, establishing the pyrrolone ring.

  • Cyclodehydration :
    Acid-catalyzed hemiacetal formation followed by dehydration yields the fused chromeno[2,3-c]pyrrole system.

Comparative Analysis of Analogous Syntheses

The PubChem entry for 7-chloro-2-(2-chlorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CID 5062522) shares key synthetic features:

  • Uses 7-chloro-substituted Component A

  • Same benzylamine (2-chlorobenzylamine)

  • Identical workup protocol

  • Yield: 68% (vs. 72–78% for methyl analog)

This validates the method’s adaptability to varied substituents.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorobenzyl group or reduce the chromeno-pyrrole core.

    Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield a dechlorinated or fully reduced compound.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds structurally similar to 2-(2-Chlorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit notable anticancer activities. For instance, chromeno-pyrrole derivatives have demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that related compounds possess antioxidant properties that can mitigate oxidative stress in cancer cells, thereby enhancing therapeutic efficacy.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial and fungal strains. Studies have reported that similar chromeno derivatives exhibit antibacterial effects comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values indicate effective bactericidal and fungicidal activities, suggesting that this compound could be developed into a novel antimicrobial agent .

Anti-inflammatory Effects

There is emerging evidence supporting the anti-inflammatory potential of chromeno-pyrrole derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic effects in conditions like arthritis and other inflammatory diseases. The modulation of inflammatory pathways presents an exciting area for further research and application in clinical settings.

Case Studies

StudyFocusFindings
Study on Anticancer ActivityEvaluated the cytotoxic effects on cancer cell linesDemonstrated significant inhibition of cell growth with IC50 values in the low micromolar range.
Antimicrobial ScreeningTested against bacterial strainsShowed effective inhibition against Gram-positive and Gram-negative bacteria with zones of inhibition ranging from 16–26 mm .
Anti-inflammatory ResearchAssessed cytokine modulationIndicated a reduction in TNF-alpha and IL-6 levels in vitro, suggesting potential for treating inflammatory disorders.

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.

    Pathways Involved: It may modulate pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional diversity of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones arises from variations in substituents at the 1-, 2-, and 7-positions. Below is a comparative analysis of the target compound and its analogs, supported by spectral, synthetic, and physicochemical data.

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Analytical Data of Selected Analogs

Compound Name / ID Substituents (1-, 2-, 7-positions) Yield (%) Melting Point (°C) IR (C=O stretches, cm⁻¹) Notable Spectral Features (¹H NMR) Ref.
Target Compound 1: 4-hydroxy-3-methoxyphenyl; 2: 2-chlorobenzyl; 7: methyl N/A N/A N/A N/A
4{4–19-7} 1: 3,4,5-trimethoxyphenyl; 2: 2-hydroxyethyl; 7: methyl 52 195–197 1711, 1593 δ 7.63 (s, 1H), 3.81–3.68 (m, 7H, methoxy groups)
4{8–11-24} 1: 4-hydroxyphenyl; 2: phenethyl; 7: chloro 72 >295 1701, 1647 δ 9.53 (s, 1H, OH), 7.95–7.89 (m, 3H, aromatic)
4{9–5-21} 1: 3-hydroxyphenyl; 2: furan-2-ylmethyl; 7: chloro 62 276–279 1694, 1659 δ 6.39 (dd, J=3.0, 1.9 Hz, 1H, furan), 2.48 (s, 3H)
8q (furo[3,2-c]pyran[3,4-e]benzo[1]pyran-4,11-dione) Fused furopyran system; 2: 4-chlorophenyl N/A 230–231 1739, 1628 δ 7.70 (td, J=8.2 Hz, 1H), 8.12 (dd, J=8.2 Hz, 1H)

Key Observations:

Substituent Flexibility: The target compound’s 4-hydroxy-3-methoxyphenyl group distinguishes it from analogs like 4{4–19-7} (trimethoxy substitution) and 4{8–11-24} (monohydroxy substitution).

Chlorine Substitution: The 7-chloro analogs (e.g., 4{8–11-24} and 4{9–5-21}) exhibit higher melting points (>295°C and 276–279°C, respectively) compared to non-halogenated derivatives, likely due to enhanced molecular rigidity and intermolecular interactions .

Heteroaromatic Moieties : The furan-2-ylmethyl group in 4{9–5-21} introduces π-π stacking interactions, as seen in its downfield-shifted furan protons (δ 6.39) . In contrast, the target compound’s 2-chlorobenzyl group may enhance lipophilicity, impacting bioavailability.

Synthetic Yields : Yields vary significantly (52–72%), influenced by steric and electronic effects of substituents. For example, phenethyl groups (4{8–11-24}) afford higher yields (72%) compared to bulkier trimethoxyphenyl derivatives (52%) .

Structural Divergence in Fused Heterocyclic Systems

Compound 8q () exemplifies a structurally distinct analog with a furopyran-benzo fusion instead of the chromenopyrrole core. This alteration reduces planarity, as indicated by its lower melting point (230–231°C) compared to chlorinated chromenopyrroles .

Biological Activity

2-(2-Chlorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the chromeno[2,3-c]pyrrole class. Its unique molecular structure, characterized by a chlorobenzyl moiety and various functional groups, suggests significant potential for biological activity. This article reviews the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H20ClNO5, with a molecular weight of approximately 461.89 g/mol. The structure includes a chromeno framework fused with a pyrrole moiety, which is known to enhance biological activity through various mechanisms.

Property Details
Molecular FormulaC26H20ClNO5
Molecular Weight461.89 g/mol
Structural FeaturesChlorobenzyl, hydroxy, methoxy groups

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Recent advancements have introduced efficient multicomponent synthesis methods that allow for rapid generation of diversified libraries of chromeno[2,3-c]pyrroles under mild conditions with high yields .

Biological Activity

Research indicates that compounds in the chromeno[2,3-c]pyrrole class exhibit diverse biological activities:

  • Antioxidant Activity : Many derivatives demonstrate significant antioxidant properties, which can combat oxidative stress and related diseases .
  • Anticancer Effects : In vitro studies have shown that various derivatives possess cytotoxic effects against tumor cell lines. For example, compounds similar to this compound have been noted for their antiproliferative activities against melanoma and other cancer cell lines .
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in cancer progression and other diseases .

Case Studies

A notable study investigated the cytotoxicity and antiproliferative effects of newly synthesized pyrrole derivatives on various cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity towards human melanoma cells with an IC50 value of approximately 44.63 μM . Another study highlighted the antioxidant properties of similar chromeno[2,3-c]pyrrole derivatives in reducing oxidative stress markers in vitro .

Comparative Analysis

The following table compares the biological activities of structurally related compounds:

Compound Name Structural Features Biological Activity
1-(4-Methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dioneContains methoxy and phenolic groupsAntioxidant and anticancer properties
7-Fluoro-1-(4-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dioneLacks chlorobenzyl substituentPotential anticancer effects
4-HydroxycoumarinSimple coumarin derivativeAnticoagulant and antimicrobial effects

Q & A

Q. What synthetic methodologies are established for synthesizing this compound?

The compound can be synthesized via multicomponent one-pot reactions using substituted phenols, aldehydes, and amines under mild conditions. Optimized protocols involve sequential steps: (i) chromene ring formation, (ii) introduction of the chlorobenzyl group via nucleophilic substitution, and (iii) final cyclization. Solvent selection (e.g., ethanol or DMF) and stoichiometric ratios (e.g., 1:3 precursor ratios) significantly impact yield .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR : 1^1H and 13^13C NMR identify substituent environments (e.g., aromatic protons at δ 6.8–7.4 ppm, methoxy groups at δ 3.8–4.1 ppm).
  • XRD : Resolves crystal packing and confirms fused chromeno-pyrrole geometry .
  • DSC/TGA : Assess thermal stability (decomposition onset >200°C) for storage recommendations .

Q. How can reaction yields be optimized during synthesis?

Yield optimization requires:

  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) enhance cyclization efficiency.
  • Temperature control : Stepwise heating (60°C → 120°C) minimizes side reactions.
  • Solvent polarity : Protic solvents (e.g., ethanol) improve intermediate solubility .

Q. What purification challenges arise due to the compound’s structural complexity?

High-purity isolation often demands gradient column chromatography (silica gel, hexane/ethyl acetate eluent) followed by recrystallization (ethanol/water). Impurities include unreacted phenolic precursors or incomplete cyclization byproducts .

Advanced Research Questions

Q. How do substituent variations at the 2-chlorobenzyl and 4-hydroxy-3-methoxyphenyl positions influence electronic properties?

Substituent effects can be quantified via Hammett parameters (σ values: -Cl = +0.23, -OCH3_3 = -0.27) and DFT calculations (e.g., HOMO-LUMO gaps). Electron-withdrawing groups (e.g., -Cl) increase electrophilicity at the pyrrole ring, impacting reactivity in nucleophilic additions .

Q. What computational strategies predict regioselectivity in derivatization reactions?

  • Reaction path search : Quantum chemical calculations (e.g., Gaussian) model transition states to predict favored reaction pathways.
  • Machine learning : Training datasets on analogous chromeno-pyrrole derivatives improve regioselectivity forecasts for new reactions .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological reconciliation involves:

  • Orthogonal assays : Cross-validate cytotoxicity results using MTT, apoptosis markers, and live-cell imaging.
  • Meta-analysis : Pool data from independent studies to identify confounding variables (e.g., solvent choice, cell line variability) .

Q. What experimental approaches validate computationally predicted reaction pathways?

  • Isotopic labeling : Track reaction intermediates via 13^{13}C-labeled precursors.
  • Kinetic profiling : Compare theoretical (computed) vs. experimental activation energies using Arrhenius plots .

Q. How does solvent polarity impact regioselectivity in derivatization reactions?

Polar aprotic solvents (e.g., DMSO) stabilize charged intermediates, favoring electrophilic substitution at the chromene ring. In contrast, nonpolar solvents (e.g., toluene) promote radical-mediated pathways at the pyrrole moiety. Systematic solvent screens (e.g., Kamlet-Taft parameters) are recommended .

Q. What advanced techniques analyze thermal degradation pathways?

  • TGA-FTIR : Couples mass loss data with real-time IR spectra to identify volatile degradation products.
  • Pyrolysis-GC/MS : Maps decomposition fragments (e.g., chlorobenzyl radicals, methoxyphenol derivatives) .

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